molecular formula C31H28N2O7S B4116397 Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate

Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate

Cat. No.: B4116397
M. Wt: 572.6 g/mol
InChI Key: GAXVJWINJSHLGI-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate is a complex organic compound with potential applications in various scientific fields. This compound features a terephthalate core with benzyl and sulfonyl functional groups, making it a subject of interest in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of terephthalic acid with benzylamine and 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sulfuric acid and nitric acid for nitration reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of nitro compounds and sulfonated derivatives.

Scientific Research Applications

Dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzyl and sulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and cellular processes, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: A simpler ester derivative of terephthalic acid.

    Benzylamine: A primary amine with a benzyl group.

    4-Methylbenzenesulfonyl chloride: A sulfonyl chloride used in organic synthesis.

Uniqueness

Dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O7S/c1-21-13-16-24(17-14-21)41(37,38)33(20-22-9-5-4-6-10-22)28-12-8-7-11-26(28)29(34)32-27-19-23(30(35)39-2)15-18-25(27)31(36)40-3/h4-19H,20H2,1-3H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXVJWINJSHLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate
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Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate
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Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate
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Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate
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Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate
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Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate

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